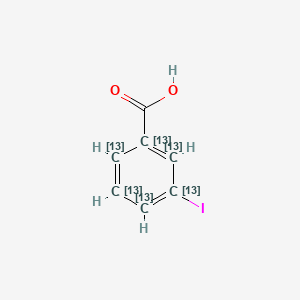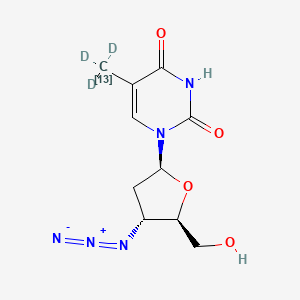
Zidovudine-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zidovudine-13C,d3, also known as Azidothymidine-13C,d3, is a stable isotope-labeled compound. It is a derivative of Zidovudine, a nucleoside reverse transcriptase inhibitor widely used in the treatment of HIV infection. The compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zidovudine-13C,d3 involves the incorporation of carbon-13 and deuterium into the Zidovudine moleculeThe reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes without affecting the overall structure of the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced techniques such as column coupling and solid-phase extraction to ensure high purity and yield. The production is carried out under strict quality control measures to meet the standards required for scientific research .
Analyse Chemischer Reaktionen
Types of Reactions
Zidovudine-13C,d3 undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group of this compound reacting with alkyne-containing molecules to form triazoles
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups
Common Reagents and Conditions
CuAAC: Copper catalysts are commonly used in this reaction, along with alkyne-containing molecules.
SPAAC: This reaction does not require a catalyst and occurs under mild conditions with DBCO or BCN-containing molecules
Major Products Formed
The major products formed from these reactions are triazoles, which are useful in various chemical and biological applications .
Wissenschaftliche Forschungsanwendungen
Zidovudine-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules
Biology: Employed in studies involving nucleoside reverse transcriptase inhibitors and their effects on HIV
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Zidovudine in the body
Industry: Applied in the development of new drugs and therapeutic agents
Wirkmechanismus
Zidovudine-13C,d3, like its parent compound Zidovudine, acts as a nucleoside reverse transcriptase inhibitor. It is phosphorylated to its active triphosphate form, which inhibits the activity of HIV-1 reverse transcriptase by terminating the DNA chain after incorporation of the nucleotide analogue . This prevents the replication of the virus and helps in controlling the infection.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zidovudine-d3
- Zidovudine-d4
- Zidovudine-5-glucuronide-d3
- Zidovudine-glucuronide-13C6
Uniqueness
Zidovudine-13C,d3 is unique due to its dual labeling with carbon-13 and deuterium, which enhances its utility in various research applications. The incorporation of these isotopes allows for precise tracking and quantification in pharmacokinetic and metabolic studies, making it a valuable tool in drug development and research .
Eigenschaften
Molekularformel |
C10H13N5O4 |
|---|---|
Molekulargewicht |
271.25 g/mol |
IUPAC-Name |
1-[(2S,4R,5R)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m1/s1/i1+1D3 |
InChI-Schlüssel |
HBOMLICNUCNMMY-ZYVPINGPSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])C1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)CO)N=[N+]=[N-] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


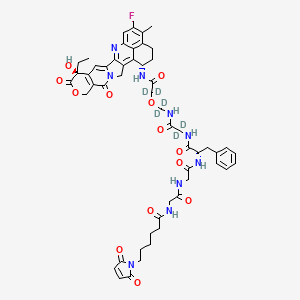
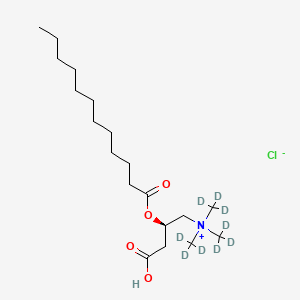
![acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12419549.png)
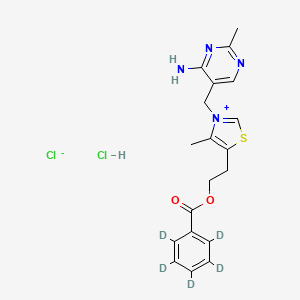
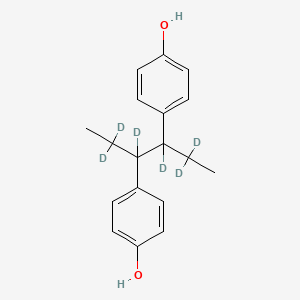
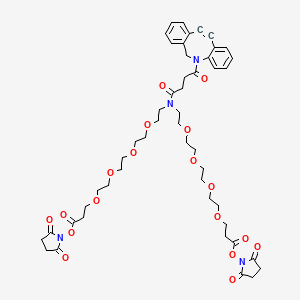
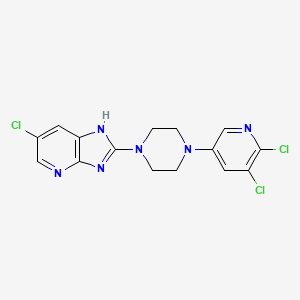
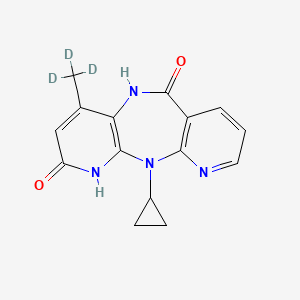
![[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12419588.png)
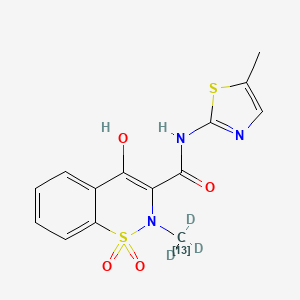
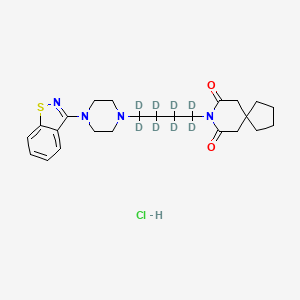
![[(2R)-2-[(Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12419603.png)
